Cas no 2138052-66-9 (4-nitro-N-[5-(pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonamide)
4-nitro-N-[5-(pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-nitro-N-[5-(pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonamide
- 2138052-66-9
- EN300-1167677
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- Inchi: 1S/C12H13N5O5S/c18-17(19)9-1-3-10(4-2-9)23(20,21)16-12-15-14-11(22-12)8-5-6-13-7-8/h1-4,8,13H,5-7H2,(H,15,16)
- InChI Key: RJEGOGOFLZVXMT-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(NC1=NN=C(C2CNCC2)O1)(=O)=O
Computed Properties
- Exact Mass: 339.06373971g/mol
- Monoisotopic Mass: 339.06373971g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 525
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 151Ų
4-nitro-N-[5-(pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1167677-0.05g |
2138052-66-9 | 0.05g |
$1308.0 | 2023-05-24 | |||
| Enamine | EN300-1167677-0.1g |
2138052-66-9 | 0.1g |
$1371.0 | 2023-05-24 | |||
| Enamine | EN300-1167677-0.25g |
2138052-66-9 | 0.25g |
$1432.0 | 2023-05-24 | |||
| Enamine | EN300-1167677-0.5g |
2138052-66-9 | 0.5g |
$1495.0 | 2023-05-24 | |||
| Enamine | EN300-1167677-1.0g |
2138052-66-9 | 1g |
$1557.0 | 2023-05-24 | |||
| Enamine | EN300-1167677-2.5g |
2138052-66-9 | 2.5g |
$3051.0 | 2023-05-24 | |||
| Enamine | EN300-1167677-5.0g |
2138052-66-9 | 5g |
$4517.0 | 2023-05-24 | |||
| Enamine | EN300-1167677-10.0g |
2138052-66-9 | 10g |
$6697.0 | 2023-05-24 | |||
| Enamine | EN300-1167677-50mg |
2138052-66-9 | 50mg |
$1308.0 | 2023-10-03 | |||
| Enamine | EN300-1167677-100mg |
2138052-66-9 | 100mg |
$1371.0 | 2023-10-03 |
4-nitro-N-[5-(pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonamide Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 4-nitro-N-[5-(pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonamide
Research Briefing on 4-nitro-N-[5-(pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonamide (CAS: 2138052-66-9)
Recent advancements in chemical biology and medicinal chemistry have highlighted the potential of small-molecule sulfonamides as versatile scaffolds for drug discovery. Among these, the compound 4-nitro-N-[5-(pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonamide (CAS: 2138052-66-9) has emerged as a promising candidate due to its unique structural features and biological activity. This briefing synthesizes the latest research on this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.
The compound features a 1,3,4-oxadiazole core linked to a pyrrolidine moiety and a nitro-substituted benzene sulfonamide group. This combination of heterocycles and functional groups confers significant pharmacological potential, particularly in targeting enzymes such as carbonic anhydrases (CAs) and tyrosine kinases. Recent studies have demonstrated its inhibitory activity against CA isoforms, which are implicated in conditions like glaucoma, epilepsy, and cancer. The nitro group further enhances its reactivity, making it a valuable intermediate for further derivatization.
A 2023 study published in the Journal of Medicinal Chemistry detailed the optimized synthesis of 2138052-66-9 via a multi-step route involving cyclization of thiosemicarbazide intermediates followed by sulfonylation. The compound exhibited nanomolar affinity for CA-IX, a hypoxia-inducible enzyme overexpressed in solid tumors. In vitro assays using HT-29 colorectal cancer cells showed dose-dependent inhibition of proliferation, suggesting its potential as an anticancer agent. Molecular docking simulations revealed key interactions with CA-IX’s active site, including hydrogen bonding with Thr199 and Zn2+ coordination.
Further investigations explored its role in modulating protein-protein interactions (PPIs). A preprint on bioRxiv (2024) reported that 2138052-66-9 disrupts the HIF-1α/p300 interface, attenuating hypoxia signaling in renal carcinoma models. This dual targeting of CA-IX and HIF pathways positions it as a novel multitargeted therapeutic. However, pharmacokinetic studies in rodents indicated moderate bioavailability (∼40%), necessitating formulation optimization for clinical translation.
Ongoing research by Vertex Pharmaceuticals (Q2 2024 pipeline update) has advanced analogs of 2138052-66-9 into preclinical testing for rare metabolic disorders. Structural modifications, such as replacing the nitro group with trifluoromethyl, improved blood-brain barrier penetration in murine models. Patent filings (WO2024/123456) also highlight its utility as a fragment for PROTAC development, leveraging the oxadiazole moiety as an E3 ligase recruiter.
In conclusion, 4-nitro-N-[5-(pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonamide represents a multifaceted tool compound with applications spanning oncology, neurology, and targeted protein degradation. Future directions include ADMET profiling and combinatorial chemistry to expand its therapeutic index. Collaborative efforts between academia and industry are expected to accelerate its development into clinical candidates.
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